1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione
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Overview
Description
1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[421]non-7-ene-3,3,9-trione is a complex organic compound with a unique bicyclic structure It is characterized by the presence of four phenyl groups and a sulfur atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis systems may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Mechanism of Action
The mechanism of action of 1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione involves its interaction with molecular targets through its reactive sites. The phenyl groups and sulfur atom play crucial roles in binding to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,6,7,8-Tetraphenyl-3-thiabicyclo[4.2.1]non-7-en-9-one 3,3-dioxide
- 3-Thiabicyclo[4.2.1]non-7-en-9-one, 1,6,7,8-tetraphenyl-, 3,3-dioxide
Uniqueness
1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione is unique due to its specific arrangement of phenyl groups and the presence of a sulfur atom within its bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for functionalization .
Properties
CAS No. |
62287-77-8 |
---|---|
Molecular Formula |
C32H26O3S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3,3-dioxo-1,6,7,8-tetraphenyl-3λ6-thiabicyclo[4.2.1]non-7-en-9-one |
InChI |
InChI=1S/C32H26O3S/c33-30-31(26-17-9-3-10-18-26)21-22-36(34,35)23-32(30,27-19-11-4-12-20-27)29(25-15-7-2-8-16-25)28(31)24-13-5-1-6-14-24/h1-20H,21-23H2 |
InChI Key |
BTPIUFBQQYJBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2(C(=C(C1(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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